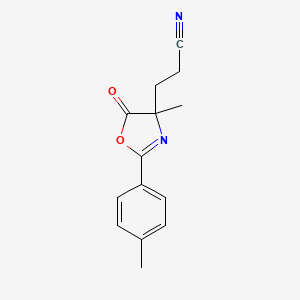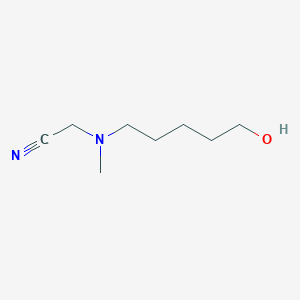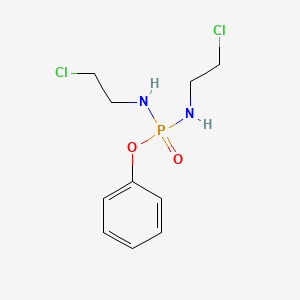
Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate is an organophosphorus compound with the molecular formula C10H15Cl2N2O2P It is known for its unique structure, which includes a phenyl group attached to a phosphorodiamidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be synthesized through several methods. One common route involves the reaction of phenylphosphorodiamidic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorodiamidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phosphorodiamidates depending on the nucleophile used.
Scientific Research Applications
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This makes it a potential candidate for anticancer therapy, as it can induce apoptosis in cancer cells by targeting DNA and proteins involved in cell division .
Comparison with Similar Compounds
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be compared with other similar compounds such as:
Phenyl N,N’-bis(2-bromoethyl)phosphorodiamidate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
Phenyl N,N’-bis(2-iodoethyl)phosphorodiamidate: Contains iodine atoms, which can affect its chemical properties and biological activity.
Phenyl N,N’-bis(2-fluoroethyl)phosphorodiamidate:
Properties
CAS No. |
70772-68-8 |
|---|---|
Molecular Formula |
C10H15Cl2N2O2P |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
2-chloro-N-[(2-chloroethylamino)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C10H15Cl2N2O2P/c11-6-8-13-17(15,14-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,15) |
InChI Key |
MXGQLWMLQRDZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NCCCl)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

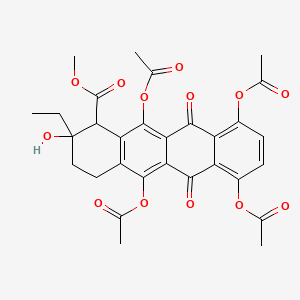
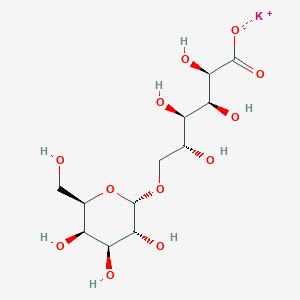

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
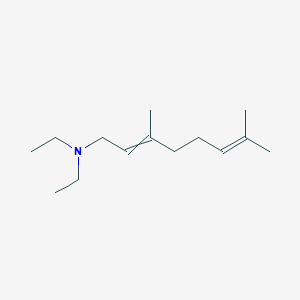
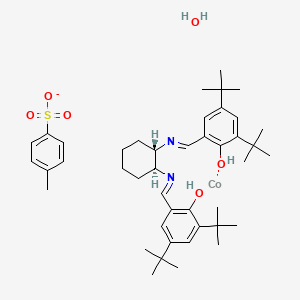

![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
